molecular formula C20H17F3N4O3 B1663281 BMY-43748

BMY-43748

Cat. No.: B1663281
M. Wt: 418.4 g/mol
InChI Key: SKYPQEVVXGJKIJ-NSHDSACASA-N
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Description

Preparation Methods

The synthesis of BMY-43748 involves several steps. The key synthetic route includes the formation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

BMY-43748 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BMY-43748 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study antibacterial activity and the mechanisms of action of similar compounds.

    Biology: It is used in studies to understand bacterial resistance and the development of new antibacterial agents.

    Medicine: It has potential therapeutic applications in treating bacterial infections.

    Industry: It is used in the development of new antibacterial coatings and materials

Mechanism of Action

The mechanism of action of BMY-43748 involves inhibiting bacterial growth by targeting specific bacterial enzymes and pathways. It binds to bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This binding inhibits the enzymes’ activity, leading to the disruption of bacterial DNA processes and ultimately bacterial cell death .

Comparison with Similar Compounds

BMY-43748 is unique compared to other antibacterial agents due to its high potency and broad-spectrum activity. Similar compounds include:

    Tosufloxacin: Another antibacterial agent with a similar mechanism of action but different chemical structure.

    Ciprofloxacin: A widely used antibacterial agent with a similar target but different potency and spectrum of activity.

This compound stands out due to its higher efficacy and potential for use in treating resistant bacterial strains .

Properties

IUPAC Name

7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c1-9-15-17(28)12(20(29)30)8-27(14-3-2-10(21)6-13(14)22)18(15)25-19(16(9)23)26-5-4-11(24)7-26/h2-3,6,8,11H,4-5,7,24H2,1H3,(H,29,30)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYPQEVVXGJKIJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CCC(C3)N)C4=C(C=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC[C@@H](C3)N)C4=C(C=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.